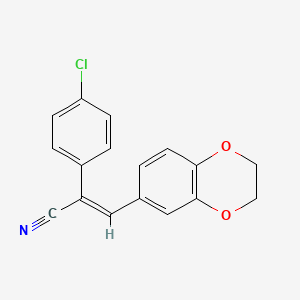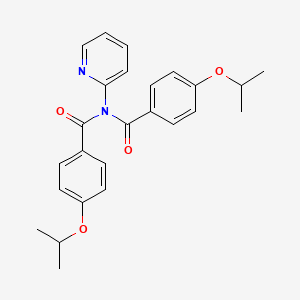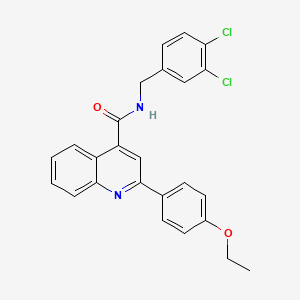![molecular formula C16H26N2O2S B4676959 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4676959.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide
Übersicht
Beschreibung
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide, also known as NGB 2904, is a potent and selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic plasticity, learning, and memory. NGB 2904 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 acts as a selective antagonist of the glycine site on the NMDA receptor, which reduces the activity of the receptor and inhibits the influx of calcium ions into the neuron. This mechanism of action is thought to underlie the therapeutic effects of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 has been shown to have a number of biochemical and physiological effects on the brain. These include reducing the production of pro-inflammatory cytokines, increasing the expression of anti-inflammatory genes, and enhancing the activity of antioxidant enzymes. Additionally, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in synaptic plasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 is its high selectivity for the glycine site on the NMDA receptor, which reduces the potential for off-target effects. Additionally, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 has good pharmacokinetic properties, including high brain penetration and a long half-life. However, one limitation of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 is its relatively low potency compared to other NMDA receptor antagonists, which may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 in other neurological and psychiatric disorders, such as traumatic brain injury and post-traumatic stress disorder. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 and to optimize its dosing and administration regimens for clinical use.
Wissenschaftliche Forschungsanwendungen
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. In preclinical studies, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-14-11-15(2)13-18(12-14)10-6-9-17-21(19,20)16-7-4-3-5-8-16/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOSAIIGKVLWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4676883.png)


![2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4676890.png)
![(2-morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine dihydrochloride](/img/structure/B4676896.png)
![ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B4676907.png)
![1-[(4-methylbenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4676914.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4676932.png)
![N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4676933.png)
![4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate](/img/structure/B4676948.png)


![2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4676976.png)